molecular formula C23H26ClN3O2 B2818287 3-Benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride CAS No. 2097910-27-3

3-Benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride

Cat. No. B2818287
CAS RN: 2097910-27-3
M. Wt: 411.93
InChI Key: GSSHOQAIFWWWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride” is a quinoline derivative. Quinoline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s often used as a building block in the synthesis of more complex compounds.

Scientific Research Applications

Chemical Synthesis and Biological Activity

  • Fragment-Based Design of H4 Receptor-Ligands : The design and synthesis of new ligands targeting the human histamine H4 receptor have led to the discovery of potent compounds with significant anti-inflammatory properties in vivo. These findings are based on the exploration of structure-activity relationships (SAR) around quinoline scaffolds, showcasing the potential therapeutic applications of these compounds in inflammation-related diseases (Smits et al., 2008).

  • Synthesis of Furoquinolines : The synthesis and evaluation of furoquinolines, including derivatives of 3-benzoyl-4-hydroxyquinolines, have demonstrated notable anti-inflammatory and analgesic activities. This research highlights the chemical versatility of quinoline derivatives and their potential as leads for developing new anti-inflammatory agents (Sharada et al., 1987).

  • Short Syntheses of Quinoline Carboxylic Acids : Efficient methodologies for synthesizing quinoline carboxylic acid derivatives underscore the importance of these compounds in medicinal chemistry. The described syntheses involve condensation and cyclization reactions, essential for creating quinoline-based pharmacophores with potential biological activities (Chu & Claiborne, 1987).

  • Antimicrobial Activity of Quinazoline Derivatives : The synthesis of novel quinazoline derivatives starting from 2-ethoxy-4-hydrazinoquinazoline showcases their antimicrobial efficacy. Such research elucidates the role of quinoline derivatives in addressing bacterial infections, further expanding the utility of these compounds in therapeutic applications (El-Hashash et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many quinoline derivatives exhibit biological activity and are used as pharmaceuticals .

Future Directions

The future research directions could involve studying the biological activity of this compound and developing synthetic methods for its preparation. Given the wide range of biological activities exhibited by quinoline derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

[6-ethoxy-4-(4-methylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2.ClH/c1-3-28-18-9-10-21-19(15-18)22(26-13-11-25(2)12-14-26)20(16-24-21)23(27)17-7-5-4-6-8-17;/h4-10,15-16H,3,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSHOQAIFWWWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCN(CC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride

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